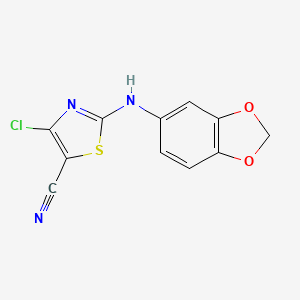

2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2S/c12-10-9(4-13)18-11(15-10)14-6-1-2-7-8(3-6)17-5-16-7/h1-3H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLGYAMVEJLGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC(=C(S3)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.

Amination: The benzodioxole moiety is then aminated to introduce the amino group.

Thiazole Ring Formation: The aminated benzodioxole is reacted with appropriate thioamide and chloroacetonitrile under specific conditions to form the thiazole ring.

Final Coupling: The final step involves coupling the thiazole derivative with a chlorinating agent to introduce the chloro group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to facilitate the desired transformations .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with thiazole structures exhibit significant anticancer properties. Specifically, 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Case Study : A study demonstrated that the compound significantly reduced the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Photovoltaic Materials

The unique electronic properties of 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy has been explored in various studies.

- Performance Metrics : Devices incorporating this compound have shown improved power conversion efficiencies due to enhanced charge transport properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and proteins involved in cell cycle regulation and apoptosis. For example, it may target tubulin, a protein essential for microtubule formation, thereby disrupting cell division and leading to cell death . The compound’s ability to induce apoptosis is also linked to its effects on mitochondrial pathways and the activation of caspases .

Comparison with Similar Compounds

Structural and Functional Differences

Electronic and Reactivity Profiles

- Chlorine vs. Methyl/Phenyl Substituents : The target compound’s chlorine atom at position 4 increases electronegativity and steric hindrance compared to methyl () or phenyl () groups. This may influence binding specificity in biological targets .

- Carbonitrile vs. Carboxaldehyde/Carboxylic Acid : The carbonitrile group (target, ) is electron-withdrawing, stabilizing the thiazole ring. In contrast, the carboxaldehyde () and carboxylic acid () groups introduce reactivity for further derivatization or ionic interactions .

- Benzodioxolamino vs. Benzodiazole/Thiazolyl: The benzodioxolamino group (target) offers hydrogen-bonding capacity via the amino group, unlike the non-polar benzodiazole () or thiazolyl substituents. This could enhance interactions with polar biological targets .

Hydrogen Bonding and Crystallography

The amino group in the target compound facilitates hydrogen bonding, a critical factor in crystal packing and molecular recognition. highlights the role of hydrogen-bonding patterns in supramolecular assembly, suggesting the target may form stable crystalline structures with distinct lattice energies compared to analogues lacking amino groups .

Pharmacokinetic and Bioactivity Considerations

- Lipophilicity : The phenyl group in increases lipophilicity (logP ~3.5 estimated), whereas the target compound’s polar substituents (Cl, CN) may reduce logP, affecting blood-brain barrier penetration .

Biological Activity

2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H6ClN3O2S

- Molar Mass : 279.70 g/mol

- CAS Number : [specific CAS number not provided in search results]

Pharmacological Properties

Research indicates that compounds containing thiazole and benzodioxole moieties exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for its potential as an anticancer agent.

Anticancer Activity

Several studies have explored the anticancer properties of thiazole derivatives. For instance, a study highlighted that thiazole-based compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Table 1: Summary of Anticancer Activity

The biological activity of 2-(1,3-benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile is believed to be mediated through several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in cancer cells, leading to reduced cell viability.

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Evidence suggests that this compound may cause cell cycle arrest at various checkpoints, particularly at the G1/S transition.

Study 1: Anticancer Efficacy in vitro

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V positivity.

Study 2: In vivo Efficacy

In a murine model of lung cancer (A549 xenograft), administration of the compound resulted in significant tumor growth inhibition compared to controls. Histological analysis revealed increased apoptosis within tumor tissues.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile?

- Methodology : A common approach involves refluxing intermediates in acetic acid with sodium acetate as a base. For example, aminothiazolone derivatives can be condensed with aldehyde-containing precursors under acidic conditions. This method is adapted from protocols used for analogous thiazole-carbonitrile syntheses, where reflux durations (3–5 hours) and stoichiometric ratios (1:1.1 molar ratio of starting materials) are critical . Solvent choice (e.g., acetic acid) and purification via recrystallization (e.g., DMF/acetic acid mixtures) are also key steps.

Q. How can researchers confirm the molecular structure of this compound?

- Methodology :

- Spectroscopic Analysis : Use -NMR and -NMR to verify proton and carbon environments, particularly the benzodioxol and thiazole moieties. IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm).

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% indicate purity) .

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve crystal structures, critical for unambiguous confirmation .

Q. What analytical techniques are recommended for purity assessment?

- Methodology :

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] or [M–Cl] fragments) .

- Melting Point Analysis : Sharp melting ranges (e.g., 273–275°C for related compounds) indicate homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

- Methodology :

- Catalyst Screening : Test alternatives to acetic acid, such as p-toluenesulfonic acid, to enhance condensation efficiency.

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reflux time and minimize side reactions.

- Stoichiometric Adjustments : Incrementally vary the aldehyde:aminothiazolone ratio (1:1 to 1:1.2) to identify ideal stoichiometry .

Q. How should discrepancies between calculated and experimental elemental analysis data be resolved?

- Methodology :

- Repetition and Purification : Re-synthesize the compound and employ gradient recrystallization or column chromatography to remove impurities.

- Cross-Validation : Use complementary techniques (e.g., combustion analysis for C/H/N and XPS for Cl/S content) .

- Hydration Assessment : Perform Karl Fischer titration to rule out water interference in hygroscopic samples .

Q. What computational tools are suitable for studying this compound’s electronic properties and reactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics Simulations : Model solvation effects in biological systems (e.g., water/DMSO mixtures).

- Crystallographic Software : SHELX for refining X-ray data and ORTEP-3 for visualizing bond angles/distances .

Q. How might structural analogs guide hypotheses about this compound’s biological activity?

- Methodology :

- SAR Studies : Compare with benzodioxol-containing hair dyes (e.g., 2-(1,3-benzodioxol-5-ylamino)ethanol hydrochloride), which target melanin pathways, suggesting potential enzyme inhibition .

- Docking Simulations : Use AutoDock Vina to predict binding affinities for cytochrome P450 or kinases, leveraging thiazole’s heterocyclic specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.